Ecopipam (SCH 39166) is a selective dopamine D1 receptor antagonist. [, , , , , , , , , , , ]. It is classified as a benzazepine derivative and has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders [, , , , , , , ]. In scientific research, Ecopipam serves as a valuable tool for exploring the role of dopamine D1 receptors in various physiological and behavioral processes [, , , ].
Ecopipam is a derivative of benzazepine and is also known by its development codes such as SCH-39166, EBS-101, and PSYRX-101. Its chemical formula is , with a molar mass of 313.83 g/mol. The compound acts primarily as a selective antagonist at the dopamine D1 and D5 receptors while showing minimal affinity for D2-like receptors and serotonin 5-HT2 receptors .
The specific reaction conditions, including temperature, pressure, and solvent choice, are critical for optimizing yields and purity during the synthesis process.
Ecopipam's molecular structure can be described by its IUPAC name: trans-6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-5H-benzo[d]naphtho[2,1-b]azepine. The compound features multiple rings characteristic of benzazepines and includes a chlorine atom and a hydroxyl group that contribute to its pharmacological activity.
Ecopipam undergoes several chemical reactions relevant to its pharmacological activity:
Ecopipam functions primarily as an antagonist at the dopamine D1 and D5 receptors. By binding to these receptors without activating them, ecopipam effectively reduces dopaminergic signaling in the brain.
Ecopipam exhibits several notable physical and chemical properties:
Ecopipam's primary applications lie in the treatment of neurological disorders:
While ecopipam has demonstrated potential in these areas, its development has faced challenges related to side effects such as anxiety and depression . Further research is necessary to establish its safety profile and therapeutic efficacy across different indications.
Ecopipam ((-)-trans-6,7,7a,8,9,13b-hexahydro-3-chloro-2-hydroxy-N-methyl-5H-benzo[d]naphtho[2,1-b]azepine) belongs to the benzazepine class of organic compounds. Its molecular formula is C₁₉H₂₀ClNO, with a molar mass of 313.83 g/mol [1] [5]. The compound's three-dimensional conformation features a rigid tetracyclic ring system with defined stereochemistry at two chiral centers (6aS,13bR) [5] [8]. This stereospecific configuration is essential for its high-affinity interaction with dopamine D1 and D5 receptors. The chlorine substituent at position 3 and the hydroxyl group at position 2 create complementary electrostatic interactions within the orthosteric binding pocket of D1-like receptors [3]. Molecular docking studies suggest that the trans fusion of the azepine ring to the benzonaphthyl system allows optimal positioning of the N-methyl group for hydrophobic interactions with transmembrane domain 3 of the receptor [3] [8]. This precise spatial arrangement results in subnanomolar affinity for D1 receptors (Ki = 1.9 nM) and similar affinity for D5 receptors, while showing negligible binding to D2-like receptor subtypes [5] [8].
Radioligand displacement studies using [³H]SCH 39166 (tritiated ecopipam) demonstrate saturable, high-affinity binding to cloned human D1 and D5 receptors (KD = 0.79 nM), with over 200-fold selectivity compared to D2, D3, and D4 receptors [2] [7]. In contrast to non-selective dopamine antagonists like haloperidol, which exhibit high affinity for D2-like receptors (D2, D3, D4), ecopipam's binding profile shows remarkable specificity for the D1 receptor family. Competitive binding assays reveal that SCH 23390 (a prototypical D1 antagonist) displaces [³H]ecopipam with nanomolar affinity, whereas D2-selective antagonists show negligible displacement capacity even at micromolar concentrations [2] [7]. Functional antagonism studies demonstrate that ecopipam potently blocks dopamine-stimulated adenylyl cyclase activity in cells expressing D1 receptors (IC50 = 2.3 nM), with no significant effect on D2-mediated Gi protein coupling or β-arrestin recruitment [2] [5]. This selective pharmacodynamic profile differentiates ecopipam from conventional antipsychotics and positions it as a unique tool for probing D1-specific functions in neural circuits.
Table 1: Comparative Receptor Binding Profile of Ecopipam
Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Ratio vs. D1 | Functional Antagonism |
---|---|---|---|
D1 | 1.9 | 1.0 | cAMP inhibition (IC50 = 2.3 nM) |
D5 | 3.1 | 1.6 | cAMP inhibition (IC50 = 3.8 nM) |
D2 | >1000 | >500 | No significant effect |
D3 | >1000 | >500 | No significant effect |
D4 | >1000 | >500 | No significant effect |
Ecopipam exhibits differential neuromodulatory effects across dopaminergic pathways due to region-specific receptor expression patterns. In the mesolimbic pathway, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAcc), ecopipam reduces dopamine D1-mediated excitation of medium spiny neurons in the ventral striatum [3] [6]. In vivo microdialysis in rodent models shows that ecopipam administration decreases extracellular dopamine concentrations specifically in the NAcc shell by 40-45% without significantly altering dopamine levels in the dorsal striatum [3] [6]. This regional selectivity arises from the preferential expression of D1 receptors on GABAergic output neurons in the mesolimbic reward circuitry. In contrast, within the nigrostriatal pathway (substantia nigra pars compacta to dorsal striatum), ecopipam modulates D1 receptors on direct pathway medium spiny neurons, reducing their excitability without affecting D2-bearing indirect pathway neurons [6]. This selective action preserves motor function while potentially influencing habit formation circuits, explaining the absence of extrapyramidal symptoms in clinical studies at therapeutic doses [6] [9]. Positron emission tomography (PET) studies using [¹¹C]SCH 39166 confirm dose-dependent D1 receptor occupancy in both cortical and subcortical regions, with preferential binding in the prefrontal cortex (78% occupancy) and ventral striatum (82%) at clinically relevant doses [4] [5].
D1 receptor antagonism by ecopipam modulates reward valuation and habit formation through discrete actions on cortico-striatal loops. In operant conditioning models, ecopipam reduces dopamine D1-mediated incentive salience attribution to reward-predictive cues without affecting hedonic responses to rewards themselves [3] [6]. This is demonstrated in progressive ratio tasks where ecopipam-treated animals show decreased breakpoints for high-effort/high-reward options despite intact consummatory behavior [3]. The drug specifically attenuates phasic dopamine signaling in the mesolimbic pathway, which encodes reward prediction errors and drives cue-triggered motivation [6]. Computational modeling of behavioral data indicates that ecopipam reduces the rate of habit formation by 60-70% in reinforcement learning paradigms, likely through disrupted D1-dependent long-term potentiation at cortico-striatal synapses [6]. This mechanism underlies its therapeutic exploration in pathological gambling and reward-based disorders, where ecopipam significantly reduced gambling behavior (measured by PG-YBOCS) in preliminary clinical studies by disrupting maladaptive reward learning processes [3] [5].
Quantitative autoradiography using [³H]SCH 39166 in primate and human striatal tissue demonstrates saturable, high-affinity binding with Bmax values of 45 ± 3 fmol/mg protein in the caudate nucleus and 38 ± 4 fmol/mg protein in the putamen [7]. Kinetic analysis reveals rapid association (kon = 0.24 ± 0.05 nM⁻¹min⁻¹) and slow dissociation (koff = 0.017 ± 0.003 min⁻¹) characteristics, yielding a calculated KD of 0.71 nM, consistent with values obtained from equilibrium saturation studies [7]. Competitive displacement experiments show a rank order of potency: SCH 23390 (Ki = 0.32 nM) > ecopipam (Ki = 0.79 nM) > SKF-83566 (Ki = 1.2 nM), confirming the D1-selective binding profile [7]. Zinc allosteric modulation studies reveal that Zn²⁺ potentiates ecopipam binding to D1 receptors by 180-200% through interaction with histidine residues in the receptor's extracellular loops, a property not observed with D2-selective ligands [8]. In vivo binding kinetics in rats show peak striatal D1 occupancy (85%) at 30 minutes post-administration, declining to 50% at 4 hours, closely paralleling the duration of behavioral effects in animal models [7]. This concordance between in vitro binding kinetics and in vivo pharmacodynamics validates ecopipam as an optimal radioligand for D1 receptor imaging.
Ecopipam demonstrates dose-dependent suppression of compulsive phenotypes across multiple animal models. In deer mice exhibiting spontaneous stereotypic behaviors, ecopipam (10 mg/kg IP) reduced repetitive jumping by 62% and backward somersaulting by 78% without inducing catalepsy [6]. These effects correlate with reduced c-Fos immunoreactivity in the dorsolateral striatum, indicating normalized neuronal activity in habit-formation circuits. In a marble-burying test for obsessive-compulsive behavior, ecopipam decreased compulsive burying by 55% at doses that did not impair motor coordination in rotarod tests [6]. Electrophysiological recordings in cortico-striatal slices from Sapap3-knockout mice (a model of compulsive grooming) show that ecopipam restores normal spike-timing-dependent plasticity at cortical inputs to D1-expressing striatal neurons [6]. The drug also reverses dopamine-induced potentiation of glutamatergic transmission in the lateral orbitofrontal cortex-NAcc pathway, a circuit implicated in compulsive reward-seeking [3] [6]. These findings translate clinically, where ecopipam reduced tic severity in Tourette syndrome patients by 17.3% on the Yale Global Tic Severity Scale (YGTSS) in controlled trials, demonstrating functional antagonism of D1 receptors in pathological habit circuits [6] [9].
Table 2: Effects of Ecopipam in Animal Models of Compulsive Behavior
Behavioral Model | Species/Strain | Ecopipam Dose | Behavioral Reduction | Neural Correlate |
---|---|---|---|---|
Spontaneous stereotypy | Deer mice | 10 mg/kg IP | 62-78% | ↓ c-Fos in dorsolateral striatum |
Marble-burying test | C57BL/6 mice | 20 mg/kg PO | 55% | Normalized OFC-NAcc synaptic transmission |
Grooming pathology | Sapap3-KO mice | 15 mg/kg IP | 70% | Restored cortico-striatal plasticity |
Cocaine-seeking behavior | Sprague-Dawley rats | 3 mg/kg SC | 80% | ↓ Phasic dopamine in NAcc shell |
Amphetamine-induced stereotypy | Wistar rats | 1 mg/kg IV | 65% | ↓ Striatal FOSB/ΔFOSB expression |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7